molecular formula C10H15N3O2S2 B11823345 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

Cat. No.: B11823345
M. Wt: 273.4 g/mol
InChI Key: OLMOKFFSBWCCHV-UHFFFAOYSA-N
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Description

1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a methylthio-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine core structure.

    Sulfonyl-containing compounds: Molecules such as sulfonamides and sulfonylureas have similar functional groups.

Uniqueness

1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is unique due to the combination of its piperazine ring, sulfonyl group, and methylthio-pyridine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H15N3O2S2

Molecular Weight

273.4 g/mol

IUPAC Name

1-(4-methylsulfanylpyridin-3-yl)sulfonylpiperazine

InChI

InChI=1S/C10H15N3O2S2/c1-16-9-2-3-12-8-10(9)17(14,15)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3

InChI Key

OLMOKFFSBWCCHV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=NC=C1)S(=O)(=O)N2CCNCC2

Origin of Product

United States

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